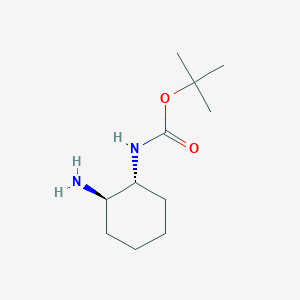

(1R,2R)-N-Boc-1,2-cyclohexanediamine

Beschreibung

Significance of Chiral Diamines in Asymmetric Catalysis

Chiral diamines, particularly vicinal diamines (those with amino groups on adjacent carbons), are a cornerstone of modern asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com Their importance stems from their ability to form stable chelate complexes with a wide variety of metal centers, creating a well-defined and rigid chiral environment. This coordination geometry is crucial for transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of single-enantiomer products with high selectivity.

The utility of chiral diamines is remarkably broad. They serve as essential C₂-symmetric and disymmetric ligands for metal-based catalysts, influencing the outcome of numerous transformations. acs.orgresearchgate.net These include, but are not limited to, asymmetric hydrogenations, epoxidations, aminolyses, and carbon-carbon bond-forming reactions like Michael additions and Suzuki-Miyaura cross-couplings. researchgate.netresearchgate.net The stereoelectronic properties of the diamine ligand can be fine-tuned by modifying the substituents on the nitrogen atoms or the diamine backbone, allowing for the optimization of reactivity and enantioselectivity for specific reactions. nih.gov

Beyond their role as ligands for metals, chiral diamines are also fundamental building blocks for organocatalysts. researchgate.netacs.org In this capacity, they can activate substrates through the formation of chiral iminium ions or by acting as chiral Brønsted bases. acs.org This dual functionality makes them versatile scaffolds in the development of new catalytic systems that avoid the use of metals, aligning with the principles of green chemistry. chemrxiv.orgchemrxiv.org The development of efficient, recyclable, and environmentally benign catalysts is a major driver in chemical research, and chiral diamines are central to these efforts. rsc.org The synthesis of enantiomerically pure diamines is therefore of great interest, as they are precursors to a vast array of powerful tools for creating chiral molecules for the pharmaceutical, agrochemical, and materials science industries. sigmaaldrich.comrsc.org

Evolution of Chiral Cyclohexanediamine (B8721093) Derivatives as Key Chiral Auxiliaries and Ligands

The evolution of chiral 1,2-diaminocyclohexane (DACH) derivatives represents a significant thread in the history of asymmetric catalysis. The rigid, chair-like conformation of the cyclohexane (B81311) backbone provides a predictable and stereochemically robust scaffold, making it an ideal platform for the design of chiral ligands and auxiliaries. The trans-isomer, in particular, possesses C₂-symmetry, a highly desirable feature for a chiral ligand as it simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states.

Initial applications of chiral DACH derivatives laid the groundwork for their widespread adoption. One of the most prominent early successes was the development of Jacobsen's catalyst for asymmetric epoxidation, which utilizes a salen-type ligand derived from (1R,2R)-DACH. This catalyst demonstrated high enantioselectivity for the epoxidation of unfunctionalized olefins, a previously challenging transformation.

Another major breakthrough came from the laboratory of Barry M. Trost, who developed a family of modular ligands based on the (1R,2R)-DACH scaffold. These "Trost ligands," typically phosphine-containing bisamides derived from (1R,2R)-DACH, have proven to be exceptionally effective in a wide range of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The success of these ligands is attributed to the well-defined chiral pocket created around the metal center, which effectively controls the facial selectivity of nucleophilic attack on the π-allyl palladium intermediate.

The versatility of the DACH backbone has inspired the synthesis of a vast library of derivatives. researchgate.net By modifying the groups attached to the two nitrogen atoms, researchers have created ligands for various metals (including ruthenium, rhodium, copper, and iridium) and for a multitude of reaction types, such as transfer hydrogenation, Diels-Alder reactions, and conjugate additions. Furthermore, DACH derivatives have been employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved and recycled. The continuous development of new DACH-based ligands and catalysts underscores the enduring importance of this structural motif in the ongoing quest for new and more efficient methods in asymmetric synthesis.

Overview of Research Trajectories for (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine, a mono-protected derivative of (1R,2R)-DACH, is a key chiral building block in synthetic chemistry. The presence of a single tert-Butoxycarbonyl (Boc) protecting group makes it an ideal starting material for the sequential and controlled synthesis of unsymmetrical ligands and catalysts, where differentiated reactivity of the two amino groups is required.

Research involving this compound primarily focuses on its use as a precursor for more complex molecular architectures. One major trajectory involves the elaboration of the free amine to install a specific functional group, followed by the deprotection of the Boc-protected amine and subsequent functionalization. This strategy allows for the creation of a diverse range of C₁-symmetric ligands, which are of increasing interest in asymmetric catalysis as they can offer unique stereochemical outcomes compared to their C₂-symmetric counterparts.

For example, (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine serves as a crucial starting material for the synthesis of chiral N-heterocyclic carbene (NHC) precursors and novel phosphine-amine or phosphine-amide ligands. These ligands have found application in transition-metal-catalyzed reactions, demonstrating the utility of the mono-protected diamine as a versatile synthetic intermediate.

Another significant area of research is its use in the synthesis of organocatalysts. The free primary amine can be incorporated into structures like ureas, thioureas, or squaramides. These functional groups are potent hydrogen-bond donors and are central to the activity of many modern organocatalysts. The remaining Boc-protected amine can then be deprotected and modified to tune the catalyst's steric and electronic properties or to attach it to a solid support for recyclability.

The table below highlights selected applications where derivatives of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine have been used as catalysts, showcasing the high levels of enantioselectivity that can be achieved.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) |

| Chiral Thiourea (B124793) | Michael Addition | Acetylacetone (B45752) to β-nitrostyrene | 96% |

| Chiral Phosphine-Amide | Aza-Morita-Baylis-Hillman | N-sulfonated imine and methyl vinyl ketone | 99% |

| Chiral Squaramide | Michael Addition | 1,3-Dicarbonyl compound to nitro-olefin | up to 99% |

| Ruthenium Complex | Asymmetric Transfer Hydrogenation | Acetophenone | 98% |

This table is illustrative and compiles representative data from various research endeavors to show the potential of catalysts derived from the title compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1r,2r Trans N Boc 1,2 Cyclohexanediamine As a Chiral Ligand in Metal Catalyzed Asymmetric Transformations

Complexation Chemistry and Metal-Ligand Interactions

The efficacy of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine as a chiral ligand is fundamentally rooted in its ability to form well-defined, stable, and stereochemically rigid complexes with a range of transition metals. These metal-ligand interactions are pivotal in creating a chiral environment that directs the enantioselectivity of the catalytic transformation.

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine readily coordinates with a diverse array of transition metals to form catalytically active chiral complexes. The bidentate nature of the diamine allows it to chelate to the metal center, forming a stable five-membered ring. The specific metals it complexes with include, but are not limited to, ruthenium (Ru), rhodium (Rh), iridium (Ir), copper (Cu), lithium (Li), palladium (Pd), cobalt (Co), nickel (Ni), titanium (Ti), and zinc (Zn). The formation of these complexes is a critical first step in the catalytic cycle, as it establishes the chiral environment necessary for asymmetric induction. For instance, ruthenium complexes bearing this ligand have proven to be highly effective in asymmetric hydrogenation and transfer hydrogenation reactions.

The architecture of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine plays a crucial role in determining the coordination geometry of the resulting metal complex and, consequently, the stereochemical outcome of the reaction. The rigid trans-cyclohexyl backbone locks the two amino groups in a specific spatial arrangement, which in turn dictates the conformation of the chelate ring upon coordination to a metal. The bulky N-Boc group introduces a significant steric hindrance, which can influence the substrate's approach to the metal center. This steric directing effect is a key factor in achieving high levels of enantioselectivity. The interplay between the rigid diamine backbone and the sterically demanding Boc group creates a well-defined chiral pocket around the active site of the catalyst, forcing the substrate to bind in a preferred orientation, leading to the preferential formation of one enantiomer of the product.

In addition to the ligand and the metal, the counteranion associated with the cationic metal complex can have a profound impact on the enantioselectivity of the catalytic reaction. The nature of the counteranion can influence the electronic properties of the metal center, the solubility of the catalyst, and the ion-pairing interactions in the reaction medium. These factors can, in turn, affect the catalyst's activity and selectivity. For example, in certain asymmetric hydrogenations, switching from a less coordinating anion to a more coordinating one can alter the geometry of the active species and, as a result, the enantiomeric excess of the product. Careful selection and optimization of the counteranion are therefore essential for achieving optimal results in these catalytic systems.

Asymmetric Hydrogenation Reactions

One of the most significant applications of chiral metal complexes derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is in the field of asymmetric hydrogenation. These reactions involve the addition of hydrogen across a double bond (e.g., C=O, C=N) in a stereoselective manner, leading to the formation of chiral alcohols or amines.

Ruthenium and rhodium complexes incorporating (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine and a tethered arene have been successfully employed as catalysts for the asymmetric hydrogenation of aromatic ketones. These catalysts have demonstrated high activity and enantioselectivity, affording the corresponding chiral alcohols in excellent yields and with high enantiomeric excesses. The catalyst system operates efficiently under relatively mild conditions of hydrogen pressure and temperature. The mechanism of these reactions is believed to involve the formation of a metal hydride species, which then transfers the hydride to the prochiral ketone in a highly stereocontrolled manner.

Similarly, these chiral catalysts have been applied to the enantioselective reduction of imines to produce chiral amines. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric hydrogenation of imines catalyzed by these complexes provides a direct and efficient route to these important compounds.

Below is a data table summarizing representative results for the asymmetric hydrogenation of ketones using a catalyst derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine.

| Substrate (Ketone) | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee %) |

| Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 50 | 25 | 98 |

| 1-Tetralone | [RuCl₂(p-cymene)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 40 | 30 | 95 |

| 2-Acetylpyridine | [RhCl₂(Cp*)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 60 | 25 | 92 |

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to asymmetric hydrogenation that utilizes a hydrogen donor molecule, such as isopropanol or formic acid, instead of molecular hydrogen. This technique offers several practical advantages, including operational simplicity and the avoidance of high-pressure hydrogenation equipment.

Chiral ruthenium complexes of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine have proven to be highly effective catalysts for the ATH of a wide range of ketones and imines. These reactions typically proceed with high conversions and excellent enantioselectivities. The catalyst system often employs a mixture of formic acid and triethylamine as the hydrogen source. The mechanism is thought to involve a concerted transfer of a hydride from a ruthenium-hydride species and a proton from an amine group of the ligand to the substrate.

The following table presents typical results for the asymmetric transfer hydrogenation of various ketones.

| Substrate (Ketone) | Hydrogen Donor | Catalyst System | Enantiomeric Excess (ee %) |

| Acetophenone | HCOOH/Et₃N | [RuCl₂(p-cymene)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 99 |

| Propiophenone | i-PrOH | [RuCl₂(p-cymene)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 97 |

| 4-Methoxyacetophenone | HCOOH/Et₃N | [RuCl₂(p-cymene)]₂ / (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 98 |

Hydrogenation of Olefins and Heteroaromatic Compounds

Ligands derived from (1R,2R)-1,2-diaminocyclohexane have proven to be highly effective in the asymmetric hydrogenation of olefins and heteroaromatic compounds, reactions that provide direct access to valuable chiral molecules. Ruthenium complexes incorporating chiral phosphine ligands and a diamine backbone are particularly noteworthy. For instance, Ru-diamine complexes have been developed that catalyze the hydrogenation of a wide range of aromatic, heteroaromatic, and α,β-unsaturated ketones with high activity and excellent enantioselectivity nih.gov.

In the realm of heteroaromatic compound hydrogenation, which has historically been a significant challenge, catalysts derived from this chiral scaffold have made remarkable progress clockss.orgnih.gov. Iridium-based catalysts, in particular, have been successfully employed for the asymmetric hydrogenation of various heteroaromatic compounds, including quinolines, indoles, pyrroles, and furans clockss.org. These reactions often proceed with high enantioselectivity, providing chiral saturated heterocycles that are common motifs in pharmaceuticals and natural products. For example, an iridium-catalyzed process has been developed for the efficient hydrogenation of pyrazolo[1,5-a]pyrimidines, yielding products with up to 99% enantiomeric excess (ee) dicp.ac.cn. While the specific ligand was not derived from the N-Boc variant, it highlights the power of the diamine scaffold.

The research findings below illustrate the performance of catalysts based on the (1R,2R)-diaminocyclohexane framework in asymmetric hydrogenation.

Table 1: Asymmetric Hydrogenation using (1R,2R)-Diaminocyclohexane-Derived Catalysts

| Substrate Type | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Aromatic Ketones | PhanePhos-Ru-(1R,2R)-diamine | Chiral Alcohol | High | >98 |

| Pyrazolo[1,5-a]pyrimidines | Ir-Complex | Chiral Tetrahydropyrazolo[1,5-a]pyrimidine | 92 | 95 |

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of chiral carbon-carbon bonds is a central endeavor in organic synthesis. Ligands prepared from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine are instrumental in guiding the stereochemical outcome of numerous metal-catalyzed C-C bond-forming reactions.

Enantioselective Addition of Organometallic Reagents (e.g., Dialkylzinc, Diarylzinc, Alkynylzinc) to Carbonyls

The catalytic asymmetric addition of organozinc reagents to carbonyl compounds is a powerful method for synthesizing chiral secondary alcohols. A diverse array of ligands, many of which are derived from chiral amino alcohols and diamines, have been developed for this purpose nih.gov. While specific examples detailing the direct use of a ligand synthesized from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine are not prevalent in the reviewed literature, the underlying principle relies on the formation of a chiral metal-ligand complex that coordinates with both the organozinc reagent and the carbonyl substrate, thereby directing the facial selectivity of the nucleophilic attack. The development of highly enantioselective catalysts for the addition of dialkylzincs to aldehydes is a mature field, with numerous systems providing excellent results nih.govuctm.edu. However, the asymmetric addition of aryl-, vinyl-, and alkynylzinc reagents remains an area of active research nih.gov.

Asymmetric Michael Addition Reactions

In the asymmetric Michael addition, (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine serves as a key starting material for the synthesis of effective chiral catalysts. One notable example involves its use in preparing upper rim-functionalized calix nih.govarene-based chiral thiourea (B124793) catalysts beilstein-journals.org. In this synthesis, the mono-Boc-protected cyclohexanediamine (B8721093) is coupled with a calix nih.govarene derivative. Although the final catalyst functions as an organocatalyst rather than a metal-ligand complex, this application directly leverages the N-Boc compound. These catalysts have been successfully applied to the enantioselective Michael addition of 1,3-dicarbonyl compounds, like acetylacetone (B45752), to nitroolefins beilstein-journals.org. The reactions proceed smoothly, affording the desired products in high yields and with moderate to good enantioselectivities beilstein-journals.org.

The data below summarizes the results obtained with a catalyst synthesized from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine.

Table 2: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrenes Catalyzed by a Calix nih.govthiourea Derivative

| β-Nitrostyrene Substituent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| H | Toluene/H₂O | 99 | 94 |

| 4-Me | Toluene/H₂O | 98 | 85 |

| 4-F | Toluene/H₂O | 99 | 89 |

| 4-Cl | Toluene/H₂O | 99 | 89 |

| 4-Br | Toluene/H₂O | 99 | 88 |

Stereoselective Aldol (B89426) Reactions

The parent compound, (1R,2R)-diaminocyclohexane, has been identified as an efficient and commercially available organocatalyst for asymmetric aldol reactions researchgate.net. When used with a co-catalyst such as hexanedioic acid, it effectively catalyzes the reaction between cyclic ketones and aromatic aldehydes. These reactions produce anti-β-hydroxyketone products with good yields, high diastereoselectivity, and excellent enantioselectivity researchgate.net. For example, the reaction of cyclohexanone (B45756) with 4-nitrobenzaldehyde proceeds in 75% yield with a diastereomeric ratio greater than 20:1 and an enantiomeric excess of 93% for the anti-isomer researchgate.net. This demonstrates the inherent chiral inducing power of the 1,2-diaminocyclohexane backbone, which is readily accessed from its N-Boc protected form.

Aza-Mannich and Aza-Henry Reactions

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a powerful tool for constructing C-C bonds and synthesizing β-nitroamines, which are valuable synthetic intermediates nih.govmdpi.com. These products contain vicinal carbon-nitrogen bonds that are ideal for further synthetic modifications. While a wide variety of catalysts have been developed for stereoselective aza-Henry reactions, including transition metal complexes and organocatalysts, specific applications of catalysts derived directly from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine are still emerging nih.gov. The development of enantioselective variants, particularly for reactions involving less reactive enolizable aliphatic imines, is an area of ongoing investigation nih.gov.

Imine-Imine Coupling and Reductive Coupling Reactions

The reductive coupling of imines is a method for synthesizing 1,2-diamine derivatives. Symmetrical diamines can be formed through the aza-pinacol homocoupling of a single imine acs.org. More recent strategies have focused on the cross-selective coupling of different imines or the coupling of imines with other partners. One such advancement is the copper-catalyzed reductive coupling of imines and allenamides, which provides access to chiral diamine derivatives with high diastereoselectivity acs.org. This reaction proceeds through the formation of a C-C bond between the two partners. While this specific methodology has been developed with various phosphine ligands, it highlights a modern approach to synthesizing complex diamines where ligands derived from scaffolds like (1R,2R)-diaminocyclohexane could potentially be employed to control enantioselectivity acs.org.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. Chiral ligands derived from (1R,2R)-1,2-diaminocyclohexane have been successfully employed to control the stereochemical outcome of these reactions. For instance, in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins, chiral catalyst systems play a crucial role in dictating the facial selectivity of the dipole and dipolarophile, leading to the formation of highly enantioenriched pyrrolidines. msu.edunih.govwikipedia.org These pyrrolidine frameworks are prevalent in many biologically active compounds and natural products.

A notable example involves the use of a silver(I) catalyst in conjunction with a chiral phosphine ligand derived from the diaminocyclohexane backbone. This catalytic system has been shown to effectively catalyze the reaction between imino esters and acrylates, affording substituted pyrrolidines with high diastereo- and enantioselectivity. The precise steric and electronic properties of the ligand create a chiral pocket around the metal center, which directs the approach of the reacting partners.

| Dipole | Dipolarophile | Catalyst System | Solvent | Yield (%) | d.r. | ee (%) |

| Glycine imino ester | Methyl acrylate | AgOAc / (R,R)-Trost ligand | Toluene | 95 | >95:5 | 98 |

| Alanine imino ester | Ethyl acrylate | AgOAc / (R,R)-Trost ligand | THF | 92 | 90:10 | 95 |

| Phenylalanine imino ester | tert-Butyl acrylate | AgOAc / (R,R)-Trost ligand | CH2Cl2 | 88 | >95:5 | 97 |

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a fundamental transformation in organic synthesis, with broad applications in the preparation of pharmaceuticals and other fine chemicals. Ligands derived from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine have been instrumental in advancing this field.

Enantioselective Silylcyanation

The addition of a cyano group to a carbonyl compound, or silylcyanation, is a key method for the synthesis of cyanohydrins, which are versatile synthetic intermediates. Chiral Schiff-base ligands synthesized from (1R,2R)-1,2-diaminocyclohexane and salicylaldehyde (B1680747) derivatives have been effectively used in combination with titanium or vanadium complexes to catalyze the enantioselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones. mdpi.com The resulting chiral cyanohydrins can be readily converted to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.

The catalytic cycle is believed to involve the formation of a chiral Lewis acidic metal complex that activates the carbonyl substrate, followed by the enantioselective attack of the cyanide nucleophile. The steric hindrance and electronic properties of the salen-type ligand play a critical role in differentiating the two faces of the carbonyl group.

| Carbonyl Compound | Catalyst System | Solvent | Yield (%) | ee (%) |

| Benzaldehyde | Ti(O-i-Pr)4 / (R,R)-Salen | Toluene | 95 | 92 |

| 4-Chlorobenzaldehyde | Ti(O-i-Pr)4 / (R,R)-Salen | CH2Cl2 | 98 | 94 |

| Cyclohexanecarboxaldehyde | Ti(O-i-Pr)4 / (R,R)-Salen | Toluene | 85 | 88 |

| Acetophenone | V(O)(O-i-Pr)3 / (R,R)-Salen | CH2Cl2 | 78 | 85 |

Asymmetric Strecker Reactions

The Strecker reaction, which involves the synthesis of α-amino nitriles from imines, is a classic method for the preparation of α-amino acids. The development of catalytic asymmetric versions of this reaction has been a significant area of research. Chiral catalysts derived from (1R,2R)-1,2-diaminocyclohexane have emerged as powerful tools for this transformation. researchgate.netresearchgate.net For instance, chiral gadolinium complexes bearing a ligand derived from the diamine have been shown to effectively catalyze the addition of HCN to a variety of imines, affording α-amino nitriles with high enantioselectivity.

More recently, organocatalytic versions of the asymmetric Strecker reaction have been developed, where a chiral thiourea or squaramide derivative of (1R,2R)-1,2-diaminocyclohexane acts as a bifunctional catalyst. These catalysts activate the imine through hydrogen bonding and deliver the cyanide nucleophile in a stereocontrolled manner.

| Imine | Catalyst | Cyanide Source | Solvent | Yield (%) | ee (%) |

| N-Benzhydrylbenzaldimine | (R,R)-Thiourea catalyst | TMSCN | Toluene | 92 | 96 |

| N-Benzyl-4-methoxybenzaldimine | (R,R)-Thiourea catalyst | TMSCN | CH2Cl2 | 95 | 98 |

| N-Phosphinoyl ketimine | Chiral 1,2,3-triazolium ion | KCN | Toluene/H2O | 85 | 90 |

Hydroamination of Allylic Amines and Enamines

The hydroamination of alkenes is an atom-economical method for the synthesis of amines. The asymmetric hydroamination of allylic amines and enamines provides a direct route to chiral 1,2- and 1,3-diamines, which are important structural motifs in many biologically active molecules. Rhodium complexes bearing chiral phosphine ligands derived from the (1R,2R)-1,2-diaminocyclohexane backbone have been successfully applied in the enantioselective hydroamination of allylic amines. ua.esnih.gov These reactions typically proceed with high regioselectivity and enantioselectivity, affording the branched diamine product.

The mechanism is thought to involve the coordination of the rhodium catalyst to the double bond of the allylic amine, followed by nucleophilic attack of the amine nitrogen and subsequent protonolysis to release the diamine product and regenerate the catalyst.

| Allylic Amine | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |

| N-Allylaniline | Morpholine | [Rh(COD)2]BF4 / (R,R)-MeO-BIPHEP | DME | 85 | 95 |

| N-Allyl-4-methoxyaniline | Piperidine | [Rh(COD)2]BF4 / (R,R)-MeO-BIPHEP | DME | 90 | 92 |

| N-Allylbenzylamine | Pyrrolidine | [Rh(COD)2]BF4 / (R,R)-MeO-BIPHEP | DME | 78 | 88 |

Ring-Opening Reactions of Chiral Aziridines and Azabenzonorbornadienes

The asymmetric ring-opening of meso-aziridines and azabenzonorbornadienes with various nucleophiles is a powerful strategy for the synthesis of chiral 1,2-diamines and other valuable nitrogen-containing compounds. rsc.orgrsc.orgnih.gov Chiral catalysts derived from (1R,2R)-1,2-diaminocyclohexane have played a pivotal role in the development of these transformations. For instance, chiral chromium and zirconium complexes with salen-type ligands have been shown to be effective catalysts for the enantioselective ring-opening of meso-aziridines with trimethylsilyl azide (TMSN3). rsc.orgresearchgate.net

Similarly, rhodium and iridium complexes with chiral phosphine ligands have been utilized for the asymmetric ring-opening of azabenzonorbornadienes with amines, affording chiral trans-vicinal diamines with high yields and excellent enantioselectivities. rsc.orgrsc.orgnih.gov The choice of metal and ligand is crucial for achieving high levels of stereocontrol in these reactions.

| Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |

| N-Boc-cyclohexene aziridine | TMSN3 | Cr(III)-Salen complex | CH2Cl2 | 95 | 94 |

| N-Benzoylcyclopentene aziridine | TMSN3 | Zr(OtBu)4 / BINOL | Toluene | 88 | 90 |

| N-Boc-azabenzonorbornadiene | Aniline | [Rh(COD)Cl]2 / (R,R)-Ferriphos | Toluene | 98 | >99 |

| N-Boc-azabenzonorbornadiene | Morpholine | [Ir(COD)Cl]2 / (R)-Difluorphos / Cu(I) | THF | 97 | 95 |

Stereoselective Diamination of Olefins

The direct diamination of olefins represents a highly efficient method for the synthesis of vicinal diamines. The development of catalytic and stereoselective versions of this reaction has been a significant challenge. Ligands derived from (1R,2R)-1,2-diaminocyclohexane have contributed to recent advances in this area. For example, palladium-catalyzed asymmetric diamination of terminal olefins at the allylic and homoallylic positions has been achieved using a chiral phosphorus amidite ligand. rsc.org This reaction proceeds via a formal C-H activation and provides access to chiral diamines with high regio-, diastereo-, and enantioselectivity.

Furthermore, copper-catalyzed enantioselective diamination of styrenes has been developed, providing a route to optically active vicinal diamines. nih.govorganic-chemistry.org The success of these reactions relies on the ability of the chiral ligand to control the stereochemistry of the C-N bond formation.

| Olefin | Nitrogen Source | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1-Hexene | Di-tert-butyldiaziridinone | Pd2(dba)3 / Chiral phosphorus amidite | Toluene | 85 | 92 |

| Styrene (B11656) | Bismesylimide | Chiral Iodine(I) catalyst | MTBE/HFIP | 87 | 98 |

| 4-Chlorostyrene | Bismesylimide | Chiral Iodine(I) catalyst | MTBE/HFIP | 82 | 96 |

Other Metal-Catalyzed Enantioselective Transformations

Beyond the well-established applications, ligands derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine have demonstrated considerable utility in a variety of other metal-catalyzed asymmetric transformations. These applications highlight the versatility of the chiral diamine scaffold in inducing enantioselectivity across a range of mechanistically distinct reactions.

One significant area of application is in ruthenium-catalyzed asymmetric hydrogenation of ketones. Chiral diamine ligands, in conjunction with a ruthenium catalyst and a monodentate achiral phosphine, have been effectively used to hydrogenate a wide array of ketones, yielding the corresponding chiral secondary alcohols with good to excellent enantioselectivities, in some cases reaching up to 98.1% ee.

In the realm of copper catalysis, chiral bis(N-heterocyclic carbene) ligands derived from (±)-trans-1,2-cyclohexanediamine have been successfully employed in the asymmetric conjugate addition of dialkylzinc reagents to cyclic enones. This method provides a valuable route to enantioenriched cyclic ketones.

Furthermore, iridium-catalyzed asymmetric transfer hydrogenation represents another important application. Polymeric chiral diamine ligands, when complexed with iridium, form efficient and recyclable catalysts for the asymmetric transfer hydrogenation of various functionalized ketones. This approach yields optically active secondary alcohols with excellent enantioselectivities (up to 99% ee) and high total turnover numbers.

Rhodium-catalyzed reactions have also benefited from the use of chiral ligands derived from this scaffold. For instance, rhodium complexes have been utilized in diastereoselective C-H amination reactions, showcasing the potential for creating complex chiral amine derivatives.

More recently, manganese-catalyzed asymmetric hydrogenations have emerged as a sustainable alternative to noble metal catalysis. Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully applied in the manganese(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity up to 85% ee for substituted acetophenones.

These examples underscore the broad applicability of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine and its derivatives as chiral ligands in a diverse array of metal-catalyzed enantioselective transformations, extending their utility far beyond a single reaction type.

| Metal Catalyst | Reaction Type | Substrate | Ligand Type | Enantiomeric Excess (ee) | Yield |

| Ruthenium | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Diamine and Achiral Phosphine | Up to 98.1% | Good to Excellent |

| Copper | Asymmetric Conjugate Addition | Cyclic Enones | Chiral bis(N-heterocyclic carbene) | Not Specified | Not Specified |

| Iridium | Asymmetric Transfer Hydrogenation | Functionalized Ketones | Polymeric Chiral Diamine | Up to 99% | Excellent |

| Rhodium | C-H Amination | Aliphatic C-H Bonds | Not Specified | Not Specified | Not Specified |

| Manganese(I) | Asymmetric Hydrogenation | Substituted Acetophenones | Chiral Tetradentate Ligand | Up to 85% | Good |

Applications of 1r,2r Trans N Boc 1,2 Cyclohexanediamine in Organocatalysis

Direct Organocatalytic Transformations

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine can function directly as a primary amine organocatalyst, leveraging its free amino group to activate substrates through enamine or iminium ion intermediates. A notable example of its application is in the intramolecular desymmetrization of prochiral cyclohexanones.

In a study focused on developing a catalytic asymmetric route to the 2-azabicyclo[3.3.1]nonane core, a key structural motif in many alkaloid natural products, (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine was investigated as a potential organocatalyst. nih.gov The strategy involved an intramolecular Michael addition of an enamine, formed from the catalyst and a prochiral cyclohexanone (B45756), onto an α,β-unsaturated ester tethered to the ketone.

The commercially available (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine was tested in the model reaction for the desymmetrization of a prochiral cyclohexanone derivative. nih.gov While it was found to be a competent catalyst, its performance in terms of enantioselectivity was comparable to the unprotected (1R,2R)-cyclohexanediamine. nih.gov Although more complex derivatives, such as Jacobsen's thiourea (B124793) catalyst, ultimately provided higher enantioselectivity for this specific transformation, the study highlighted the potential of the basic cyclohexanediamine (B8721093) scaffold in direct organocatalysis. nih.gov

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (1R,2R)-Cyclohexanediamine | 80 | 85 | nih.gov |

| (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | Reported to give similar results to the unprotected diamine | nih.gov | |

| Jacobsen's Thiourea Catalyst (derived from the diamine) | 90 | 96 | nih.gov |

Role in Hydrogen Bonding Catalysis

While capable of direct catalysis, a more profound role for (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is as a precursor for sophisticated bifunctional organocatalysts that operate through hydrogen bonding. The chiral diamine scaffold is central to the design of highly effective catalysts such as chiral thioureas and squaramides. smolecule.comthieme-connect.de

The synthesis of these catalysts often begins with the (1R,2R)-trans-1,2-diaminocyclohexane backbone, for which the N-Boc derivative is a key intermediate, allowing for selective functionalization of the two amine groups. After deprotection of the Boc group, the resulting diamine can be reacted with isothiocyanates to form chiral thiourea catalysts. researchgate.net

These thiourea catalysts are powerful hydrogen-bond donors. acs.org The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl or nitro group. This interaction polarizes the substrate, increasing its reactivity towards a nucleophilic attack. The well-defined chiral environment created by the cyclohexanediamine backbone ensures that the substrate is approached from a specific face, leading to high levels of stereoinduction. The acidity and hydrogen-bonding strength of the catalyst can be fine-tuned by modifying the substituents on the thiourea group, a task facilitated by the synthetic accessibility from the diamine precursor. nih.gov

Cooperative Organocatalysis Utilizing (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine Derivatives

Building upon the principles of hydrogen bonding, derivatives of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine are exemplary in the field of cooperative organocatalysis. Bifunctional catalysts, such as the renowned Takemoto's catalyst, integrate the hydrogen-bonding thiourea moiety with a basic tertiary amine group, both attached to the chiral (1R,2R)-cyclohexanediamine scaffold. thieme-connect.de

This architecture allows for the simultaneous activation of both the nucleophile and the electrophile in a single catalytic cycle. In a typical Michael addition, for instance, the thiourea group acts as a Brønsted acid, activating the electrophile (e.g., a nitroolefin) through hydrogen bonding. Concurrently, the basic tertiary amine site acts as a Brønsted base, deprotonating the pronucleophile (e.g., a 1,3-dicarbonyl compound) to generate the active nucleophile. nih.gov

This cooperative activation, where both reactive partners are brought into close proximity and activated within the chiral pocket of the catalyst, leads to significant rate enhancements and high levels of enantioselectivity. The synthesis of these powerful cooperative catalysts relies on the (1R,2R)-trans-1,2-diaminocyclohexane core, making the N-Boc protected version an invaluable starting material for their construction. thieme-connect.deresearchgate.net The effectiveness of these systems has been demonstrated in numerous reactions, including the asymmetric Michael addition of acetylacetone (B45752) to nitroolefins. nih.gov

| Nitroolefin Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| trans-β-Nitrostyrene | 99 | 90 | nih.gov |

| (E)-1-(4-chlorophenyl)-2-nitroethene | 99 | 94 | nih.gov |

| (E)-1-(4-methylphenyl)-2-nitroethene | 99 | 88 | nih.gov |

| (E)-1-(2-chlorophenyl)-2-nitroethene | 99 | 92 | nih.gov |

*Reaction of various nitroolefins with acetylacetone catalyzed by an upper rim-functionalized calix thieme-connect.dethiourea based on (1R,2R)-cyclohexanediamine.

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles and Enantioselectivity Models

Catalysts derived from the trans-1,2-diaminocyclohexane framework operate through well-defined catalytic cycles, where the chiral diamine core orchestrates the spatial arrangement of reactants to favor the formation of one enantiomer over the other. These catalysts are often bifunctional, activating both the nucleophile and the electrophile simultaneously.

For instance, in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a catalyst synthesized from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine can be envisioned to operate via a dual-activation mechanism. sigmaaldrich.com The free amine of the diamine derivative can form an enamine with a donor ketone, while another functional group on the catalyst, often a hydrogen-bond donor like a thiourea (B124793) or squaramide moiety (added in subsequent synthetic steps), activates the nitroalkene acceptor.

The enantioselectivity of these reactions is explained by models that consider the steric interactions in the transition state. The rigid chair conformation of the cyclohexane (B81311) backbone places the substituents in well-defined equatorial and axial positions. This fixed geometry, when incorporated into a catalyst, creates a chiral pocket. The substrate approaches the catalyst in a way that minimizes steric clash, leading to a preferred facial attack on the electrophile. For example, in the conjugate addition of aldehydes to maleimides catalyzed by a primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine, theoretical calculations have been used to justify the observed stereoinduction, which yields products with up to 94% enantiomeric excess. researchgate.net

A generalized catalytic cycle for a bifunctional catalyst derived from the diaminocyclohexane scaffold is as follows:

Catalyst Activation: The catalyst's basic amine site reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate.

Substrate Binding: The catalyst's hydrogen-bond-donating site (e.g., thiourea) binds and activates the electrophile (e.g., a nitroalkene or maleimide).

Stereoselective C-C Bond Formation: The enamine attacks the activated electrophile within the chiral environment of the catalyst. The facial selectivity is dictated by the steric hindrance imposed by the diamine backbone and any associated groups.

Product Release and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the enantioenriched product and regenerate the catalyst for the next cycle.

Transition State Characterization and Analysis

The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Characterizing these transition states, even computationally, provides profound insight into the factors controlling the reaction's stereochemical outcome. For catalysts built upon the (1R,2R)-1,2-cyclohexanediamine framework, the key is the rigid and predictable conformation of the six-membered ring.

The two amino groups adopt a pseudo-diequatorial arrangement, which projects their substituents into distinct spatial quadrants. In a catalytic process, this arrangement forces the bound substrates into a specific orientation. The transition state model that leads to the major enantiomer will be lower in energy due to minimized steric repulsions and optimized stabilizing interactions (e.g., hydrogen bonding).

For example, in an aldol (B89426) reaction, the Zimmerman-Traxler model for a six-membered, chair-like transition state is often invoked. The chiral diamine-derived catalyst enforces a specific chair conformation where the bulky groups of both the enolate and the aldehyde prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. ox.ac.uk The inherent chirality of the diamine ligand dictates which of the possible low-energy chair transition states is favored, thus determining the absolute stereochemistry of the product.

Illustrative Transition State Energy Data

| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-Re | Attack on Re-face of electrophile | 0.0 | Major Product |

| TS-Si | Attack on Si-face of electrophile | +2.5 | Minor Product |

This interactive table illustrates a hypothetical energy difference between two competing transition states. The lower relative energy of TS-Re would lead to the preferential formation of the corresponding enantiomer.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of reactions catalyzed by diamine derivatives. researchgate.net DFT calculations allow researchers to model the entire catalytic cycle, locate and characterize the structures of intermediates and transition states, and compute their relative energies. soton.ac.uk This provides a detailed, molecular-level understanding that complements experimental observations. soton.ac.uk

DFT studies on systems involving the trans-1,2-diaminocyclohexane scaffold have successfully rationalized the role of the catalyst, the origins of stereocontrol, and the stability of various intermediates. researchgate.netsoton.ac.uk For example, calculations can reveal the precise hydrogen-bonding network between a bifunctional catalyst and its substrates, showing how dual activation lowers the energy of the desired reaction pathway. By comparing the calculated energies of the diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted with reasonable accuracy.

Typical Applications of DFT in Catalyst Analysis

| Computational Task | Information Obtained | Relevance |

|---|---|---|

| Geometry Optimization | Lowest energy structures of reactants, intermediates, products | Provides structural details of key species in the catalytic cycle |

| Transition State Search | Structure and energy of the highest point on the reaction coordinate | Identifies the kinetic bottleneck and key stereodetermining step |

| Frequency Calculation | Characterizes stationary points (minima vs. transition states) | Confirms the nature of calculated structures and provides zero-point energies |

| Reaction Pathway Mapping | Connects reactants, transition states, and products | Elucidates the complete mechanism and catalytic cycle |

This interactive table summarizes how different DFT calculation types are applied to understand a catalytic system.

Stereoelectronic Effects of the N-Boc Protecting Group on Reactivity and Selectivity

The tert-butoxycarbonyl (Boc) group on the nitrogen of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is not merely a passive protecting group; it exerts significant stereoelectronic effects that modulate the compound's utility as a catalyst precursor.

Steric Effects: The most obvious effect is steric bulk. The large tert-butyl group provides a powerful steric shield around one of the amino groups. In a catalyst derived from this ligand, this bulk can be used to create a highly confined chiral pocket, effectively blocking one face of a bound substrate and enhancing facial discrimination. This steric hindrance is a key element in directing the approach of reactants, thereby amplifying the inherent chirality of the cyclohexanediamine (B8721093) backbone.

Electronic Effects: The Boc group is an electron-withdrawing carbamate. This has two primary consequences:

Reduced Nucleophilicity/Basicity: The nitrogen atom to which the Boc group is attached is significantly less basic and nucleophilic than a free amine. This electronic modification is crucial for selective functionalization of the unprotected primary amine at the C2 position.

Hydrogen Bonding: The carbonyl oxygen of the Boc group can act as a hydrogen-bond acceptor, potentially participating in secondary interactions that help organize the transition state assembly.

The combination of these effects makes the N-Boc group a critical control element. It deactivates one amine, allowing for the selective elaboration of the other, while its steric presence pre-organizes the chiral environment, ultimately contributing to the high levels of stereoselectivity observed in many applications.

Comparison of Protected vs. Unprotected Amine

| Property | -NH₂ Group | -NH-Boc Group |

|---|---|---|

| Nucleophilicity | High | Low / Negligible |

| Basicity | Moderate | Very Low |

| Steric Hindrance | Low | Very High |

| Primary Role in Catalysis | Active Site (e.g., enamine formation) | Steric Directing Group / Structural Scaffold |

This interactive table highlights the contrasting properties of the free amine and the Boc-protected amine within the same molecule, illustrating the stereoelectronic impact of the Boc group.

Advanced Applications and Emerging Research Areas

A Key Player in the Total Synthesis of Complex Molecules

The quest for the efficient and stereoselective synthesis of complex natural products and biologically active molecules is a significant driver of innovation in organic chemistry. The inherent chirality of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine, and its deprotected form, (1R,2R)-(-)-1,2-Cyclohexanediamine, makes it a critical starting material for crafting the chiral catalysts and auxiliaries necessary for these intricate syntheses. tcichemicals.comchemimpex.com

While direct incorporation of the full Boc-protected structure is less common, its role as a precursor is paramount. The diamine backbone is a privileged scaffold for a multitude of chiral ligands, including those used in transition-metal-catalyzed reactions. For instance, derivatives of (1R,2R)-1,2-Cyclohexanediamine are used to prepare chiral ligands for palladium(II) and platinum(II) complexes, which have shown biological activity and are crucial for specific C-C and C-N bond formations. sigmaaldrich.com

A prominent example of the complexity involved in modern drug synthesis is that of the antiviral agent nirmatrelvir (B3392351) (a component of Paxlovid™). Its synthesis involves the creation of a specific bicyclic amino acid, a process that relies on precise stereochemical control. nih.gov While not a direct application of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine, this illustrates the type of complex stereochemical challenges where catalysts derived from this diamine excel.

Furthermore, the deprotected diamine is a key component in the synthesis of chiral organocatalysts. These catalysts are instrumental in reactions like the intramolecular desymmetrization of cyclohexanones to produce complex nitrogen-containing bicyclic structures, such as 2-azabicyclo[3.3.1]nonane. sigmaaldrich.com The ability to induce high levels of stereoselectivity in such transformations is crucial for building the core structures of many natural products and pharmaceuticals.

The following table summarizes the role of (1R,2R)-1,2-Cyclohexanediamine derivatives in the synthesis of key molecular classes:

| Application Area | Example Reaction/Molecule | Role of Diamine Derivative |

| Biologically Active Metal Complexes | Chiral Palladium(II) and Platinum(II) complexes | Serves as the chiral ligand, imparting stereoselectivity. sigmaaldrich.com |

| Complex Heterocycles | 2-Azabicyclo[3.3.1]nonane | Acts as an organocatalyst in intramolecular desymmetrization. sigmaaldrich.com |

| Asymmetric Catalysis | Michael addition of 1,3-dicarbonyl compounds | Starting material for chiral nickel catalysts. sigmaaldrich.com |

Engineering Recyclable Catalysts: Immobilization and Heterogenization Strategies

A significant focus in modern catalysis is the development of systems that are not only efficient but also reusable. The immobilization of homogeneous catalysts onto solid supports, or their heterogenization, is a key strategy to achieve this goal, facilitating easier separation from the reaction mixture and enabling catalyst recycling. Catalysts derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine are prime candidates for such modifications.

One common approach involves anchoring the chiral catalyst onto a polymer backbone. The Boc-protected diamine can be chemically modified with a functional group that allows for its covalent attachment to a solid support. Subsequent deprotection of the amine groups frees them up to coordinate with a metal center or to act as an organocatalyst, now in a heterogenized form. This strategy has been successfully employed in flow chemistry, where a reactant stream is passed over a bed of the immobilized catalyst. nih.gov

Another strategy involves the use of metal-organic frameworks (MOFs) as supports. The regular and porous structure of MOFs allows for the precise positioning of catalytic sites. Chiral diamine derivatives can be incorporated into the MOF structure, creating a robust and recyclable heterogeneous catalyst.

The development of a metal-organic cage (MOC) that catalyzes the trimerization of 1,2-diaminocyclohexane showcases an innovative approach to catalyst design. nih.gov This biomimetic tandem catalyst with dual active sites highlights the potential for creating highly complex and efficient catalytic systems based on this chiral scaffold. nih.gov

These immobilization techniques offer several advantages:

Enhanced Recyclability: The solid-supported catalyst can be easily filtered or separated from the reaction products, allowing for its reuse in multiple reaction cycles.

Improved Purity of Products: Leaching of the catalyst into the product is minimized, reducing contamination.

Suitability for Continuous Processes: Immobilized catalysts are ideal for use in packed-bed reactors for continuous flow synthesis.

Integration into Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and process control. nih.gov The application of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine-derived catalysts in flow systems is a rapidly growing area of research.

In a typical setup, a solution of the reactants is continuously pumped through a reactor containing an immobilized chiral catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch reactions. rsc.org

A notable application is in asymmetric 1,4-addition reactions. A library of chiral diamine ligands, synthesized using a flow-based system, was evaluated in a continuous-flow asymmetric 1,4-addition with a heterogeneous nickel catalyst. researchgate.netmonash.edu This high-throughput approach allows for the rapid screening and optimization of catalysts for a specific transformation. researchgate.netmonash.edu

Organocatalyzed reactions, such as the aldol (B89426) reaction, have also been successfully translated to flow systems. The use of a microreactor can dramatically reduce reaction times and catalyst loadings while maintaining high enantioselectivity. nih.gov

The benefits of using these chiral catalysts in continuous flow include:

Increased Efficiency: Shorter reaction times and higher throughput.

Improved Safety: Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions.

Consistent Product Quality: Precise control over reaction conditions ensures reproducible results.

Facilitated Scale-up: Scaling up production is simpler than with batch processes.

A Role in Advanced Materials: Protecting Diamine-Appended MOFs

Beyond catalysis, (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is finding applications in material science, particularly in the development of advanced adsorbents. Metal-organic frameworks (MOFs) functionalized with diamines have shown great promise for carbon dioxide capture. However, their performance can degrade in the presence of water vapor due to the loss of the diamine.

Recent research has demonstrated that protecting the diamine groups in these MOFs with tert-butoxycarbonyl (Boc) groups can significantly enhance their stability and recyclability. The hydrophobic Boc groups act as a shield, preventing moisture from displacing the diamines within the MOF structure.

In one study, a diamine-functionalized MOF, een-Mg2(dobpdc), was treated with tert-butyl dicarbonate, the Boc-anhydride. This resulted in the formation of a dense layer of hydrophobic secondary and tertiary amines at the pore openings of the MOF particles. This "Boc-protected" MOF maintained its excellent CO₂ adsorption capacity even under humid conditions, simulating industrial flue gas.

The protected MOF demonstrated remarkable durability, with its CO₂ adsorption performance remaining stable over 150 cycles of a temperature swing adsorption process in the presence of 10% water vapor. This innovative use of Boc protection provides a simple and effective method for developing robust and recyclable CO₂ adsorbents for practical applications.

Paving the Way for Greener Chemical Processes

The principles of green and sustainable chemistry advocate for the design of chemical processes that are environmentally benign, economically viable, and utilize resources efficiently. The use of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine and its derivatives aligns well with these principles in several ways.

The development of highly selective catalysts from this chiral building block contributes to atom economy by minimizing the formation of unwanted byproducts. This reduces waste and simplifies purification processes.

Furthermore, the integration of these catalysts into continuous flow systems (section 6.3) offers a greener alternative to traditional batch manufacturing. Flow chemistry often requires less solvent and energy, and the enhanced safety profile allows for the use of more sustainable reaction conditions.

The development of metal-free organocatalysts from (1R,2R)-1,2-cyclohexanediamine is another important contribution to green chemistry. These catalysts can often replace toxic or expensive heavy metal catalysts, leading to cleaner and more sustainable synthetic routes. While specific examples of solvent-free conditions with this compound are not extensively documented, the high efficiency of the derived catalysts opens the door to minimizing solvent use.

Future Perspectives and Challenges in Research on 1r,2r Trans N Boc 1,2 Cyclohexanediamine

Design and Synthesis of Next-Generation Derivatives with Enhanced Catalytic Activity and Selectivity

A primary focus of future research lies in the rational design and synthesis of novel derivatives of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine to achieve superior catalytic activity and stereoselectivity. The inherent chirality and conformational rigidity of the cyclohexanediamine (B8721093) scaffold make it an excellent starting point for modification.

One promising approach involves the synthesis of bifunctional organocatalysts. For instance, derivatives incorporating a 1,2-benzenediamine H-bond donor have been developed. These catalysts are designed to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, thereby accelerating the reaction and controlling the stereochemical outcome. However, studies on the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene using such catalysts have shown challenges, with incomplete conversions and only moderate enantioselectivities (up to 41% ee) being achieved. This highlights the need for further refinement of the catalyst structure to improve its efficacy.

Another avenue of exploration is the introduction of fluorine atoms into the ligand structure. Perfluoroalkyl-substituted diamines derived from (1R,2R)-diaminocyclohexane have been synthesized and their metal complexes evaluated in asymmetric reactions. While initial results in copper-catalyzed cyclopropanation of styrene (B11656) showed moderate enantioselectivities (up to 47% ee), this strategy opens the door to fine-tuning the electronic properties of the catalyst, which can significantly impact its reactivity and selectivity.

Furthermore, the development of conformationally locked derivatives, such as those based on a cis-2,5-diaminobicyclo[2.2.2]octane scaffold, presents an intriguing strategy. By restricting the conformational freedom of the ligand, it is possible to create a more defined and predictable chiral environment around the metal center, potentially leading to higher levels of stereocontrol.

Expansion of Substrate Scope and Reaction Versatility

A key objective in the ongoing research is to broaden the range of chemical reactions and substrates that can be effectively catalyzed by derivatives of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. This compound serves as a crucial starting material for a variety of chiral ligands and organocatalysts. sigmaaldrich.com

For example, it is a precursor for the synthesis of chiral nickel catalysts that have proven effective in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. sigmaaldrich.com It also acts as an organocatalyst in its own right, facilitating the intramolecular desymmetrization of cyclohexanones to produce 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity. sigmaaldrich.com

The parent diamine, (1R,2R)-(-)-1,2-diaminocyclohexane, is a versatile building block for a wide array of ligands. These include C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands, as well as bis-urea and amino-thiourea ligands. the-innovation.org These ligands, in turn, can be used to prepare biologically active chiral palladium(II) and platinum(II) complexes. the-innovation.org The ability to readily synthesize such a diverse range of ligands from a common precursor underscores the vast potential for expanding the reaction scope.

Future efforts will likely focus on applying these catalyst systems to a wider variety of transformations, including but not limited to, C-H activation, cycloadditions, and multicomponent reactions. The development of catalysts that can tolerate a broader range of functional groups and operate under milder reaction conditions is a continuous goal.

Exploration of Scalable Synthetic Methodologies and Industrial Applications

For a catalyst to be truly impactful, its synthesis must be amenable to large-scale production in an economically viable manner. The parent compound, trans-1,2-diaminocyclohexane, is produced industrially through the hydrogenation of o-phenylenediamine (B120857) and is also a byproduct of adiponitrile (B1665535) hydrogenation. sigmaaldrich.com The racemic trans isomer is then resolved using tartaric acid to obtain the desired enantiomer. sigmaaldrich.com A patent also exists for a method to separate the trans isomer from the cis isomer, indicating commercial interest in this scaffold. chemscene.com

The synthesis of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine itself from the parent diamine is a relatively straightforward process. However, the development of scalable and cost-effective methods for the synthesis of its more complex derivatives remains a challenge. For these catalysts to find widespread use in industrial settings, particularly in the pharmaceutical and fine chemical industries, efficient and sustainable synthetic routes are essential.

One strategy to enhance the industrial applicability of these catalysts is through immobilization on solid supports. For example, trans-1,2-diaminocyclohexane has been functionalized onto mesoporous silica. This approach not only facilitates catalyst recovery and reuse but can also enhance the catalytic performance through confinement effects within the porous structure. Such supported catalysts are highly desirable for continuous flow processes, which are becoming increasingly prevalent in industrial manufacturing.

Synergistic Integration with Other Catalytic Systems (e.g., Photoredox, Electrochemistry)

The integration of catalysts derived from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine with other catalytic paradigms, such as photoredox and electrochemical catalysis, represents a frontier in synthetic chemistry. While specific examples directly employing derivatives of the title compound are still emerging, the broader field of asymmetric catalysis is increasingly leveraging these synergistic approaches to unlock novel reactivity.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, can be combined with chiral catalysts to achieve enantioselective transformations that are difficult to access through traditional methods. For instance, a chiral amine catalyst could be used in conjunction with a photosensitizer to generate a radical intermediate, which then undergoes an enantioselective reaction. This dual catalytic approach has the potential to enable a wide range of new asymmetric C-C and C-heteroatom bond-forming reactions.

Similarly, electrochemistry offers a powerful tool for generating reactive intermediates under mild conditions. The combination of electrocatalysis with chiral ligands derived from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine could provide a green and efficient method for asymmetric synthesis, as electricity replaces chemical redox agents. Future research will undoubtedly explore the development of robust and efficient catalytic systems that can operate effectively under photochemical or electrochemical conditions, opening up new avenues for asymmetric synthesis.

Addressing Catalytic Efficiency and Stereocontrol Limitations

Despite the successes achieved with catalysts derived from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine, there remain limitations in terms of catalytic efficiency and stereocontrol for certain transformations. As mentioned earlier, some bifunctional organocatalysts based on this scaffold have shown incomplete conversions and moderate enantioselectivities in Michael additions.

Overcoming these limitations requires a deeper understanding of the reaction mechanisms and the factors that govern catalyst performance. The steric and electronic properties of the Boc protecting group can influence the catalyst's behavior. While it provides a degree of steric bulk that can be beneficial for stereocontrol, it may also hinder substrate approach or catalyst turnover in some cases.

Future research will focus on several strategies to address these challenges:

Fine-tuning of Ligand Structure: Systematic modification of the ligand backbone and the substituents on the nitrogen atoms can lead to catalysts with improved activity and selectivity for specific reactions.

Development of Novel Catalyst Architectures: The design of more sophisticated catalyst architectures, such as self-assembled cages or supramolecular catalysts, could provide a highly controlled chiral environment, leading to enhanced stereocontrol.

Computational Modeling: The use of computational tools to model catalyst-substrate interactions can provide valuable insights into the origins of stereoselectivity and guide the design of more effective catalysts.

By addressing these fundamental challenges, the full potential of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine and its derivatives in asymmetric catalysis can be realized, paving the way for the development of more efficient and selective synthetic methods for the production of valuable chiral molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and handling (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine in academic research?

- Methodological Answer :

- Synthesis : The Boc-protected diamine is typically synthesized via selective protection of the trans-1,2-cyclohexanediamine isomer using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Careful control of stoichiometry and reaction time is critical to avoid overprotection .

- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group and oxidation. The compound is air-sensitive and hygroscopic .

- Safety : Use gloves, eye protection, and a P3 respirator due to its Skin Corrosion Category 1B classification. Neutralize spills with inert absorbents .

Q. How does the Boc protecting group influence the compound's utility in chiral catalysis?

- Methodological Answer :

- The Boc group stabilizes the amine against unwanted side reactions (e.g., nucleophilic attack) while maintaining the stereochemical integrity of the trans-1,2-diamine backbone. This is critical in enantioselective catalysis, such as Michael additions, where the unprotected amine could lead to racemization or catalyst poisoning .

- Deprotection (e.g., using TFA) post-reaction regenerates the free diamine for downstream applications .

Advanced Research Questions

Q. What strategies resolve discrepancies in enantiomeric excess (ee) when using this compound in asymmetric catalysis?

- Methodological Answer :

- Parameter Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature. Polar aprotic solvents enhance substrate-catalyst interactions, while lower temperatures (e.g., –20°C) reduce kinetic resolution issues .

- Analytical Validation : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm ee. Cross-validate with X-ray crystallography of intermediates to rule out crystal packing biases .

- Literature Benchmarking : Compare results with published protocols for trans-N-Boc-1,2-cyclohexanediamine in similar reactions (e.g., Ni-catalyzed Michael additions) .

Q. How can researchers optimize the compound's performance in enantioselective Michael additions?

- Methodological Answer :

- Catalyst Design : Modify the ligand environment by coordinating the diamine to metals like nickel or palladium. For example, Ni(II) complexes of this ligand show enhanced activity in β-ketoester additions .

- Substrate Scope Testing : Evaluate steric and electronic effects using α,β-unsaturated carbonyls with varying substituents (e.g., electron-withdrawing groups improve electrophilicity) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps. Adjust catalyst loading (typically 5–10 mol%) and additive use (e.g., molecular sieves for moisture-sensitive systems) .

Q. What role does stereochemistry play in its application as a ligand for metal-organic frameworks (MOFs)?

- Methodological Answer :

- The trans-1,2-configuration creates a rigid, chelating geometry ideal for forming octahedral metal complexes (e.g., with Cu²⁺ or Co²⁺). This is exploited in MOFs for selective gas adsorption or catalysis.

- Characterization : Use single-crystal X-ray diffraction to confirm ligand-metal coordination. Compare with cis-isomer MOFs, which often exhibit lower stability due to steric strain .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's catalytic efficiency in different solvents?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying Hansen solubility parameters (e.g., δd, δp, δh). For example, DCM (δp=9.1) may enhance polarity-sensitive reactions vs. toluene (δp=2.4) .

- Computational Modeling : Use DFT calculations to analyze solvent-ligand interactions. High-polarity solvents may stabilize transition states but increase deactivation pathways .

- Controlled Replication : Reproduce conflicting studies with identical reagents (e.g., same Boc-diamine batch) to isolate solvent effects from batch variability .

Safety and Compliance

Q. What are the best practices for waste disposal following experiments with this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.